molecular formula C7H6Cl2N2O2 B1426500 Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate CAS No. 36745-93-4

Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate

Cat. No.: B1426500
CAS No.: 36745-93-4
M. Wt: 221.04 g/mol
InChI Key: LJPTXNUMWNYLDV-UHFFFAOYSA-N
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Description

“Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate” is a chemical compound with the molecular formula C7H6Cl2N2O2 . It has a molecular weight of 221.04 .


Synthesis Analysis

The synthesis of “this compound” involves a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by an aldol condensation . This process yields 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6Cl2N2O2/c1-3-4(6(12)13-2)5(8)11-7(9)10-3/h1-2H3 . The InChI key is LJPTXNUMWNYLDV-UHFFFAOYSA-N .


Chemical Reactions Analysis

“this compound” reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Synthesis of Novel Pyrimidine Derivatives:

    • 2,4-Dichloro-5-(1-o-carboranylmethyl)-6-methylpyrimidine, a variant of the compound , has been synthesized as a potential synthon for various 2,4-substituted pyrimidines (Reynolds et al., 1991).
    • A derivative, 4,6-Dichloro-2-methylpyrimidine, is a key intermediate in producing synthetic anticancer drug dasatinib (Guo Lei-ming, 2012).
    • The compound has also been used in the synthesis of thiazolo[4,5-d] pyrimidine derivatives (Bakavoli et al., 2006).
  • Spectroscopic and Thermodynamic Properties:

    • Research on the thermochemical properties of dichloromethylpyrimidine isomers, including 2,4-dichloro-6-methylpyrimidine, has been conducted to understand their formation enthalpies in various phases (Szterner et al., 2016).
    • Quantum chemical calculations on compounds like 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine have been performed to understand their molecular and spectroscopic properties (Gümüş et al., 2014).
  • Applications in Pharmaceutical Research:

    • Some derivatives of pyrimidine, including those related to the compound , have shown potential as antibacterial and antioxidant agents (Sura et al., 2013).
    • The compound's derivatives have also been explored for their potential as HIV-1 protease inhibitors (Pekparlak et al., 2020).
  • Chemical Process Research:

    • Studies have been conducted to understand the process chemistry of related pyrimidine compounds for applications in pharmaceutical and explosive industries (Patil et al., 2008).

Safety and Hazards

“Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate” is classified under GHS07, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-3-4(6(12)13-2)5(8)11-7(9)10-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPTXNUMWNYLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727038
Record name Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36745-93-4
Record name Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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